molecular formula C16H14BrNO2 B11103105 (1Z,3E)-1-(4-bromophenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol

(1Z,3E)-1-(4-bromophenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol

Cat. No.: B11103105
M. Wt: 332.19 g/mol
InChI Key: PCLCFNLWYZLRDY-KHPPLWFESA-N
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Description

(Z)-1-(4-BROMOPHENYL)-3-[(2-METHOXYPHENYL)IMINO]-1-PROPEN-1-OL is an organic compound characterized by the presence of a bromophenyl group and a methoxyphenyl group connected through an imino and propenol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-BROMOPHENYL)-3-[(2-METHOXYPHENYL)IMINO]-1-PROPEN-1-OL typically involves the condensation of 4-bromobenzaldehyde with 2-methoxyaniline, followed by the addition of propenol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imino linkage. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-BROMOPHENYL)-3-[(2-METHOXYPHENYL)IMINO]-1-PROPEN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(4-BROMOPHENYL)-3-[(2-METHOXYPHENYL)IMINO]-1-PROPEN-1-OL is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, (Z)-1-(4-BROMOPHENYL)-3-[(2-METHOXYPHENYL)IMINO]-1-PROPEN-1-OL can be used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-1-(4-BROMOPHENYL)-3-[(2-METHOXYPHENYL)IMINO]-1-PROPEN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or other interactions with active sites, modulating the activity of the target molecules. The bromophenyl and methoxyphenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl isocyanate
  • 2-Methoxyphenyl isocyanate
  • 4-Bromophenyl 4-bromobenzoate

Uniqueness

Compared to similar compounds, (Z)-1-(4-BROMOPHENYL)-3-[(2-METHOXYPHENYL)IMINO]-1-PROPEN-1-OL is unique due to its combination of bromophenyl and methoxyphenyl groups linked through an imino and propenol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H14BrNO2

Molecular Weight

332.19 g/mol

IUPAC Name

(Z)-1-(4-bromophenyl)-3-(2-methoxyanilino)prop-2-en-1-one

InChI

InChI=1S/C16H14BrNO2/c1-20-16-5-3-2-4-14(16)18-11-10-15(19)12-6-8-13(17)9-7-12/h2-11,18H,1H3/b11-10-

InChI Key

PCLCFNLWYZLRDY-KHPPLWFESA-N

Isomeric SMILES

COC1=CC=CC=C1N/C=C\C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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